3,4-二氯-2-硝基苯胺

描述

3,4-Dichloro-2-nitroaniline is a chlorinated nitroaniline derivative . It is known for its various industrial applications, including dyes, pigments, and pharmaceuticals.

Synthesis Analysis

The synthesis of 3,4-Dichloro-2-nitroaniline involves the catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production, and reactors must be fabricated with special steel alloys to inhibit corrosion . Another method involves the chlorination of nitroanilines or nitrophenols in hydrochloric acid .Molecular Structure Analysis

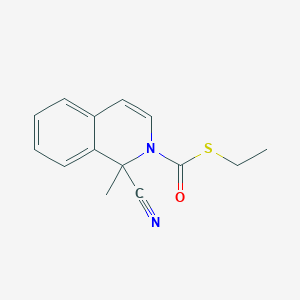

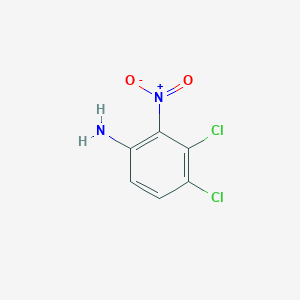

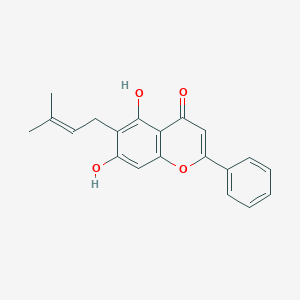

The molecular structure of 3,4-Dichloro-2-nitroaniline can be inferred from similar compounds. For instance, the inclination of nitro substituents and the presence of hydrogen bonding motifs are key structural features.Chemical Reactions Analysis

Although specific chemical reactions of 3,4-Dichloro-2-nitroaniline are not detailed in the provided papers, the presence of chloro and nitro groups in the compounds studied suggests that similar reactivity patterns could be expected. For instance, the nitro group is typically a reactive site for reduction reactions, while the chloro substituents may undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-2-nitroaniline can be inferred from the studies on related compounds. For example, the phase transitions and the temperature-dependent disorder of nitro groups indicate that the physical state of these compounds can be influenced by temperature changes.科学研究应用

Nonlinear Optical Materials

Research on nonlinear optical (NLO) single crystals has highlighted the potential of nitroaniline derivatives in optoelectronics and photonics. Compounds like 3,4-Dichloro-2-nitroaniline can be used to grow NLO single crystals, which are crucial for developing devices in communication technologies due to their high molecular hyperpolarizability and macroscopic NLO response .

Detection of Organic Pollutants

3,4-Dichloro-2-nitroaniline: can be part of sensors for detecting organic pollutants such as nitrofuran antibiotics and pesticides in water. The compound’s structure allows it to be incorporated into metal-organic frameworks (MOFs) that change color upon contact with specific pollutants, providing a rapid and efficient detection method .

Agricultural Chemistry

In the field of agriculture, 3,4-Dichloro-2-nitroaniline serves as an intermediate for the synthesis of agrochemicals. Its reactivity can be harnessed to create compounds that protect crops from pests and diseases, contributing to increased agricultural productivity .

Pharmaceutical Intermediates

The compound’s chemical structure is conducive to the synthesis of pharmaceutical intermediates. It can be used to create a variety of medicinal compounds, including those with anti-inflammatory and antimicrobial properties, thus playing a role in the development of new drugs .

Analytical Chemistry

3,4-Dichloro-2-nitroaniline: may be employed as an indicator or reagent in analytical chemistry due to its specific reactivity patterns. It can be used in assays and tests that require precise measurements of chemical substances .

Material Science

The compound’s properties make it suitable for material science applications, particularly in the development of new materials with desired thermal and mechanical properties. Its inclusion in certain compounds can influence phase transitions and molecular disorder at different temperatures .

Environmental Monitoring

Due to its reactivity with various environmental contaminants, 3,4-Dichloro-2-nitroaniline can be used in environmental monitoring. It can be part of systems designed to detect and measure pollutants in soil and water, aiding in the assessment of environmental health .

作用机制

Mode of Action

This transformation is often a crucial step in the synthesis of many organic compounds .

Biochemical Pathways

These reactions are crucial in the synthesis of many organic compounds .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of DCNA. For instance, the safety data sheet for a similar compound, 4-Chloro-2-nitroaniline, suggests that it should be stored in a dry, cool, and well-ventilated place . This implies that moisture, temperature, and ventilation could affect the stability and efficacy of nitroaniline derivatives like DCNA.

安全和危害

未来方向

The reaction efficiency of liquid–liquid two-phase chlorination is greatly improved compared to traditional gas–liquid chlorination, and it has a prospect for industrial application in terms of safety and controllability . This suggests potential future directions for the industrial synthesis of 3,4-Dichloro-2-nitroaniline.

属性

IUPAC Name |

3,4-dichloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCVNPULEBIHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157579 | |

| Record name | Aniline, 3,4-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-2-nitroaniline | |

CAS RN |

132429-81-3 | |

| Record name | Aniline, 3,4-dichloro-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132429813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 3,4-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)